3-(4-ethylphenyl)propanoic Acid
Overview
Description
“3-(4-ethylphenyl)propanoic Acid” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves the fermentation of aromatic amino acids by a range of commensal bacteria, most notably bacteria from the Clostridioides genus . A comparative metabolomics analysis of the key metabolic nodes in propionic acid synthesis in Propionibacterium acidipropionici has been conducted .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of approximately 1.1 g/cm3, a boiling point of 304.0±11.0 °C at 760 mmHg, and a refractive index of approximately 1.533 . The compound also has a molar refractivity of 51.5±0.3 cm3 .
Scientific Research Applications
Renewable Building Block for Materials Science
- 3-(4-Hydroxyphenyl)propanoic acid, closely related to 3-(4-ethylphenyl)propanoic acid, serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It's utilized for creating polybenzoxazine materials with suitable thermal and thermo-mechanical properties for diverse applications, highlighting its sustainability and versatility in materials science (Trejo-Machin et al., 2017).
Application in Organic Synthesis
- The compound has been utilized in various organic synthesis processes. For example, a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate employs a related compound, showcasing its utility in chemical synthesis and the pharmaceutical industry (Nagel et al., 2011).
Novel Approaches in Pharmaceutical Research
- Innovative methods involving the synthesis of complex molecules for pharmaceutical applications often involve derivatives of this compound. For instance, the synthesis of Dabigatran Etexilate, an anticoagulant, demonstrates the compound's relevance in developing new medications (Huansheng, 2013).
Extraction and Separation Processes in Chemistry
- The compound is used in extraction and separation techniques, such as in the case of yttrium and other rare earth elements. Derivatives of this compound are synthesized for this purpose, showcasing its application in the field of inorganic chemistry and materials processing (Guolong et al., 2021).
Anti-Aging and Skin Care Applications
- In the realm of cosmetics and dermatology, derivatives of this compound are used in anti-aging compositions. This highlights its potential in topical applications for skin care, indicating a cross-disciplinary application bridging chemistry and cosmetology (Wawrzyniak et al., 2016).
Advancements in Medicinal Chemistry
- The compound's derivatives are also explored for their potential in medicinal chemistry, such as in the synthesis of new indole-based hybrid oxadiazole scaffolds. These studies underscore the role of this compound in the development of new therapeutics (Nazir et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCDEGKKWQCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366404 | |
Record name | 3-(4-ethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64740-36-9 | |
Record name | 3-(4-ethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-ethylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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